molecular formula C4H10O3 B3052755 2-(methoxymethoxy)ethan-1-ol CAS No. 4484-61-1

2-(methoxymethoxy)ethan-1-ol

Cat. No.: B3052755
CAS No.: 4484-61-1
M. Wt: 106.12 g/mol
InChI Key: INFFATMFXZFLAO-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)ethan-1-ol is an organic compound with the molecular formula C4H10O3. It is a colorless, hygroscopic liquid that is used in various chemical applications. This compound is known for its ability to dissolve a variety of chemical substances and its miscibility with water and other solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethoxy)ethan-1-ol can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer. The reaction can be represented as follows:

C2H5O++CH3OHC4H10O3+H+\text{C}_2\text{H}_5\text{O}^+ + \text{CH}_3\text{OH} \rightarrow \text{C}_4\text{H}_{10}\text{O}_3 + \text{H}^+ C2​H5​O++CH3​OH→C4​H10​O3​+H+

This method involves the use of methanol and ethylene oxide under controlled conditions to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where methanol and ethylene oxide are reacted under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethoxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)ethan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound can penetrate biological membranes, facilitating the delivery of active substances. Its hygroscopic nature allows it to maintain moisture levels in various applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol:

    2-Methoxyethanol:

Uniqueness

2-(Methoxymethoxy)ethan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to dissolve a wide range of substances and its miscibility with water make it a versatile compound in various applications .

Properties

IUPAC Name

2-(methoxymethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-4-7-3-2-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFATMFXZFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196319
Record name Ethanol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4484-61-1
Record name 2-(Methoxymethoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4484-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(methoxymethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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